Strychnine sulfate

描述

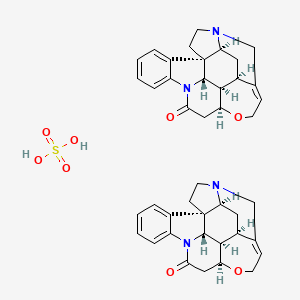

Structure

3D Structure of Parent

属性

CAS 编号 |

60-41-3 |

|---|---|

分子式 |

C21H24N2O6S |

分子量 |

432.5 g/mol |

IUPAC 名称 |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid |

InChI |

InChI=1S/C21H22N2O2.H2O4S/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4)/t13-,16-,17-,19-,20-,21+;/m0./s1 |

InChI 键 |

SQZRGLKZOYHTRV-ZEYGOCRCSA-N |

SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O |

手性 SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.OS(=O)(=O)O |

规范 SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O |

沸点 |

518°F at 5 mmHg Decomposes |

颜色/形态 |

Brilliant, colorless cubes from chloroform-ether Colorless crystals Colorless, transparent, prismatic crystals or white crystalline powder Colorless to white, crystalline solid. Hard white crystals or powder Colorless rhombohedrons (from ethanol) |

密度 |

1.36 g/cu m at 20 °C 1.36 g/cm³ 1.36 |

熔点 |

392 °F with decomposition (EPA, 1998) |

其他CAS编号 |

60-41-3 57-24-9 |

物理描述 |

Strychnine sulfate appears as colorless, odorless, very bitter crystals or white crystalline powder. Has been used as a tonic and stimulant in veterinary medicine. Registered as a rodenticide in the U.S. (EPA, 1998) ODOURLESS COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER WITH BITTER TASTE. |

Pictograms |

Acute Toxic; Environmental Hazard |

保质期 |

Stable under recommended storage conditions. Under abiotic conditions, strychnine is a relatively stable compound. It is photostable and does not hydrolize at pH 5-9. |

溶解度 |

Solubility in water, g/100ml: 2.9 |

同义词 |

Nitrate, Strychnine Strychnine Strychnine Nitrate |

蒸汽压力 |

2.93X10-9 mm Hg at 25 °C (est) Low |

产品来源 |

United States |

Foundational & Exploratory

Strychnine Sulfate: A Historical and Technical Guide to its Role in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strychnine (B123637), a potent convulsant alkaloid, has played a pivotal role in the annals of neuroscience. Its discovery and subsequent application as a research tool were instrumental in elucidating the fundamental principles of synaptic transmission and the function of inhibitory neurotransmission. This technical guide provides a comprehensive overview of the discovery of strychnine, its historical application in neuroscience research, and a detailed examination of its mechanism of action as a competitive antagonist of the glycine (B1666218) receptor. The document includes a compilation of quantitative data on its binding affinity and potency, detailed protocols for key historical experiments, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in neuroscience and drug development.

Discovery and Historical Perspective

The journey of strychnine from a natural toxin to a powerful tool in neuroscience began in the early 19th century. The toxic properties of the seeds from the Strychnos nux-vomica tree, native to India and Southeast Asia, were known for centuries. However, it was not until 1818 that the French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou first isolated the active compound, strychnine.[1]

Its initial applications were primarily as a pesticide and, in small doses, as a medicinal stimulant. However, its profound effects on the nervous system soon attracted the attention of physiologists. A landmark moment in its neuroscientific application came in 1915 when J.G. Dusser de Barenne utilized topical application of strychnine to the cerebral cortex of animals to map sensory and motor areas.[2] This technique, known as "strychnine neuronography," involved applying small pieces of filter paper soaked in a strychnine solution to the exposed cortex and observing the resulting hypersensitivity in corresponding parts of the body.[2] This innovative approach provided a method for functional mapping of the brain before the advent of more sophisticated electrophysiological techniques.

Further solidifying its importance, Sir John Eccles, a Nobel laureate, extensively used strychnine in the 1950s in his pioneering research on the spinal cord. His experiments were crucial in demonstrating the existence of inhibitory postsynaptic potentials (IPSPs) and establishing the concept of chemical synaptic transmission in the central nervous system.[3][4][5][6][7] By showing that strychnine selectively blocked postsynaptic inhibition in the spinal cord, Eccles and his colleagues provided strong evidence for the role of a chemical transmitter in this process, which was later identified as glycine.

Mechanism of Action: Glycine Receptor Antagonism

Strychnine exerts its dramatic physiological effects by acting as a highly selective and potent competitive antagonist of the ionotropic glycine receptor (GlyR). Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem, responsible for modulating motor neuron activity and processing sensory information.

The glycine receptor is a ligand-gated chloride ion channel. When glycine binds to its receptor on the postsynaptic membrane, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential in response to excitatory stimuli. This process is known as inhibitory postsynaptic potential (IPSP).

Strychnine competitively binds to the same site on the GlyR as glycine but does not activate the channel. By occupying the binding site, strychnine prevents glycine from binding and exerting its inhibitory effect. This disinhibition leads to an unchecked propagation of excitatory signals, resulting in the characteristic muscle spasms and convulsions associated with strychnine poisoning.

Quantitative Data

The interaction of strychnine with the glycine receptor has been extensively quantified through various experimental paradigms. The following tables summarize key quantitative data for strychnine sulfate.

| Parameter | Value | Species/Tissue | Reference |

| Kd (dissociation constant) | 12 nM | Rat pons, medulla, and spinal cord synaptic membranes | [8] |

| 13 nM | Rat spinal cord sections | [9] | |

| 98 nM | Purified α1 GlyR | [8] | |

| Affinity Constant (for strychnine) | 0.03 µM | Rat spinal cord synaptic membranes | [1][10][11] |

| Affinity Constant (for glycine) | 10 µM | Rat spinal cord synaptic membranes | [1][10][11] |

| Parameter | Value | Preparation | Reference |

| IC50 (for glycine displacement of [3H]strychnine) | ~10 µM | Rat spinal cord synaptic membranes | [1][10][11] |

| IC50 (for strychnine inhibition of glycine-induced current) | ~30 nM | Recombinant human α1 GlyR | [12] |

| EC50 (for glycine-induced current) | 0.26 mM | Purified α1 GlyR | [8] |

Experimental Protocols

The following sections provide detailed methodologies for key historical experiments that were instrumental in understanding the discovery and mechanism of action of strychnine.

Strychnine Neuronography (Method of J.G. Dusser de Barenne)

This technique was a foundational method for functional brain mapping.

Objective: To map sensory and motor areas of the cerebral cortex by observing the physiological effects of localized strychnine application.

Experimental Animal: Cat or monkey.

Procedure:

-

Anesthesia and Surgical Exposure: The animal is anesthetized, and a craniotomy is performed to expose the cerebral cortex.

-

Preparation of Strychnine Applicators: Small pieces of absorbent filter paper (1-5 mm2) are soaked in a solution of this compound. The exact concentration of the strychnine solution was often determined empirically.

-

Topical Application: The strychnine-soaked filter paper is carefully placed on a specific area of the exposed cortex.

-

Observation of Effects: The researcher observes the animal for signs of heightened sensitivity or motor responses in specific parts of the body. For example, application to a specific region of the somatosensory cortex would lead to hyperesthesia (increased sensitivity to touch) in the corresponding contralateral part of the body.

-

Mapping: By systematically moving the point of application and recording the corresponding physiological changes, a functional map of the cortex can be generated.

[3H]-Strychnine Radioligand Binding Assay (Based on Young and Snyder, 1973)

This assay was crucial for quantifying the binding of strychnine to its receptor and demonstrating the competitive nature of its interaction with glycine.

Objective: To measure the specific binding of [3H]-strychnine to synaptic membranes from the spinal cord and to determine the affinity of glycine for the strychnine binding site.

Materials:

-

Rat spinal cord tissue

-

[3H]-strychnine (radioligand)

-

Unlabeled strychnine

-

Glycine

-

Sodium-potassium phosphate (B84403) buffer (pH 7.4)

-

Centrifuge

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Preparation of Synaptic Membranes:

-

Homogenize fresh rat spinal cord tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: [3H]-strychnine and the membrane preparation.

-

Non-specific Binding: [3H]-strychnine, the membrane preparation, and a high concentration of unlabeled strychnine (to saturate the specific binding sites).

-

Competition: [3H]-strychnine, the membrane preparation, and varying concentrations of glycine.

-

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 10 minutes).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For the competition experiment, plot the percentage of specific [3H]-strychnine binding against the concentration of glycine to determine the IC50 value (the concentration of glycine that inhibits 50% of the specific strychnine binding).

-

Electrophysiological Recording of Glycine-Induced Currents and Strychnine Blockade (Voltage-Clamp)

This technique allows for the direct measurement of the physiological effects of glycine and strychnine on individual neurons.

Objective: To record the chloride current induced by glycine in a spinal cord neuron and to demonstrate its blockade by strychnine.

Preparation:

-

Animal Model: Typically, a slice preparation from the spinal cord of a young rat or mouse is used.

-

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): To maintain the viability of the neurons in the slice.

-

Internal Solution: To fill the recording micropipette, with ionic concentrations mimicking the intracellular environment of the neuron.

-

-

Equipment:

-

Patch-clamp amplifier

-

Micromanipulator

-

Microscope with infrared differential interference contrast (IR-DIC) optics

-

Data acquisition system

-

Procedure:

-

Slice Preparation: The animal is anesthetized, and the spinal cord is rapidly dissected and placed in ice-cold, oxygenated aCSF. Transverse slices of the spinal cord are then prepared using a vibratome.

-

Recording Setup: A slice is transferred to a recording chamber on the stage of the microscope and continuously perfused with oxygenated aCSF. A neuron within the slice is identified for recording.

-

Whole-Cell Patch-Clamp:

-

A glass micropipette filled with the internal solution is advanced towards the selected neuron using a micromanipulator.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp).

-

-

Recording Protocol:

-

The neuron is voltage-clamped at a holding potential where chloride currents are prominent (e.g., -70 mV).

-

Glycine is applied to the slice via the perfusion system. The opening of glycine receptors will result in an inward or outward chloride current, depending on the electrochemical gradient for chloride, which can be measured by the amplifier.

-

After recording a stable glycine-induced current, strychnine is co-applied with glycine.

-

-

Observation and Analysis:

-

The application of strychnine will lead to a reduction or complete block of the glycine-induced current.

-

By applying different concentrations of strychnine, a dose-response curve can be generated to determine the IC50 of the blockade.

-

Visualizations

Signaling Pathway

Caption: Glycine receptor signaling pathway and the antagonistic action of strychnine.

Experimental Workflows

Caption: Experimental workflow for a [3H]-strychnine radioligand binding assay.

Caption: Experimental workflow for a voltage-clamp recording of strychnine's effect on glycine-induced currents.

Conclusion

Strychnine, once a feared poison, has had a profound and lasting impact on the field of neuroscience. Its discovery and application as a research tool were pivotal in shaping our understanding of chemical neurotransmission and the critical role of inhibition in the nervous system. The detailed study of its interaction with the glycine receptor has not only illuminated fundamental physiological processes but also provided a model for the study of ligand-receptor interactions. This technical guide, by consolidating historical context, quantitative data, and detailed experimental protocols, aims to provide a valuable resource for contemporary researchers, ensuring that the legacy of strychnine as a tool of discovery continues to inform future neuroscientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. neurologie.nl [neurologie.nl]

- 3. John Eccles' studies of spinal cord presynaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. John Eccles' pioneering role in understanding central synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. John Eccles (1903-97) and the experiment that proved chemical synaptic transmission in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PRESYNAPTIC INHIBITION IN THE SPINAL CORD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antagonism of ligand-gated ion channel receptors: two domains of the glycine receptor alpha subunit form the strychnine-binding site - PMC [pmc.ncbi.nlm.nih.gov]

Strychnine Sulfate as a Competitive Antagonist of Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of strychnine (B123637) sulfate's role as a competitive antagonist of the glycine (B1666218) receptor (GlyR). It covers the mechanism of action, quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Glycine Receptor and its Antagonist, Strychnine

The glycine receptor (GlyR) is a crucial component of the central nervous system (CNS), primarily mediating fast inhibitory neurotransmission in the spinal cord and brainstem.[1][2][3] As a member of the Cys-loop superfamily of ligand-gated ion channels, the GlyR is a pentameric structure composed of α and β subunits that form a central chloride-permeable pore.[2] The binding of the neurotransmitter glycine to the GlyR induces a conformational change, opening the channel and allowing an influx of chloride ions. This influx leads to hyperpolarization of the postsynaptic membrane, thus inhibiting neuronal firing.[1][3]

Strychnine, a potent convulsant alkaloid, is a classic and highly selective competitive antagonist of the GlyR.[1][4] It binds to the same or an overlapping site as glycine on the α subunit of the receptor, thereby preventing glycine from binding and activating the channel.[5] This blockade of inhibitory signaling leads to disinhibition of motor neurons, resulting in the characteristic convulsions and muscle rigidity associated with strychnine poisoning.[6]

Mechanism of Action: Competitive Antagonism

Strychnine's antagonism of the GlyR is a textbook example of competitive inhibition. This means that strychnine and glycine compete for the same binding site on the receptor. The binding of strychnine does not activate the receptor; instead, it occludes the binding site, preventing glycine from exerting its inhibitory effect.[5] This competitive nature implies that the inhibition by strychnine can be overcome by increasing the concentration of glycine.

Cryo-electron microscopy studies have revealed that strychnine binds within the same pocket as glycine.[5] However, the binding of the antagonist strychnine stabilizes the receptor in a closed, non-conducting state, in contrast to the agonist glycine, which stabilizes an open-channel conformation.[5]

Quantitative Data: Binding Affinities and Potencies

The interaction of strychnine and glycine with the GlyR has been extensively quantified using various experimental techniques. The following tables summarize key binding affinity (Kd, Ki) and potency (IC50, EC50) values reported in the literature.

| Ligand | Parameter | Value | Species/Tissue | Receptor Subunit | Reference |

| Strychnine | Kd | 1-10 nM | Mouse Spinal Cord | Not specified | [4] |

| Strychnine | Kd | 0.03 µM (30 nM) | Rat Spinal Cord | Not specified | [7][8] |

| Strychnine | Ki | 4 nM | Rat Spinal Cord | Not specified | [9] |

| Glycine | Kd | 10 µM | Rat Spinal Cord | Not specified | [7][8] |

| Glycine | Kd | 61 µM | Post-natal tissue-cultured hippocampal neurons | Not specified | [10] |

| Strychnine | IC50 | 40 nM | Primary cultured rat neocortical neurons | Not specified | [11] |

| Glycine | EC50 | 0.26 mM | α1 GlyR | α1 homomer | [5] |

Experimental Protocols

Radioligand Binding Assay: [³H]Strychnine Binding

This protocol describes a competitive binding assay to determine the affinity of compounds for the glycine receptor using [³H]strychnine.

Objective: To measure the displacement of [³H]strychnine from glycine receptors by a non-labeled ligand (e.g., glycine) to determine the inhibitor constant (Ki) of the unlabeled ligand.

Materials:

-

Synaptic membrane preparation from rat spinal cord or brainstem.

-

[³H]Strychnine (specific activity ~20-40 Ci/mmol).

-

Unlabeled strychnine.

-

Glycine or other test compounds.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize rat spinal cord or brainstem in ice-cold buffer and prepare a crude synaptic membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, add the following in order:

-

Assay buffer.

-

Increasing concentrations of the unlabeled competing ligand (e.g., glycine).

-

A fixed concentration of [³H]strychnine (typically at or below its Kd value, e.g., 1-5 nM).

-

Synaptic membrane preparation (protein concentration typically 100-200 µ g/tube ).

-

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. The filters will trap the membranes with bound radioligand while unbound ligand passes through.

-

Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total binding: Radioactivity in the absence of any competing ligand.

-

Non-specific binding: Radioactivity in the presence of a saturating concentration of unlabeled strychnine (e.g., 1 mM).

-

Specific binding: Total binding - non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for recording glycine-evoked currents and their inhibition by strychnine in cultured neurons or brain slices.

Objective: To measure the effect of strychnine on the amplitude and kinetics of glycine-activated chloride currents.

Materials:

-

Cultured neurons (e.g., spinal cord neurons, hippocampal neurons) or acute brain slices.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

Glycine stock solution.

-

Strychnine sulfate (B86663) stock solution.

-

Drug application system (e.g., "Y-tube" or fast-perfusion system).

Procedure:

-

Preparation: Place the cultured coverslip or brain slice in the recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Obtaining a Whole-Cell Recording:

-

Approach a neuron with the patch pipette and apply positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

-

Recording Glycine-Evoked Currents:

-

Clamp the neuron at a holding potential of -60 mV.

-

Apply a brief pulse of glycine (e.g., 100 µM for 1-2 seconds) using the drug application system and record the resulting inward current (chloride influx).

-

Wash out the glycine and allow the cell to recover.

-

-

Testing Strychnine Inhibition:

-

Pre-apply strychnine (e.g., 1 µM) for a short period (e.g., 30 seconds) before co-applying it with glycine at the same concentration as before.

-

Record the current response in the presence of strychnine. A reduction in the current amplitude indicates antagonism.

-

Wash out both strychnine and glycine to observe recovery of the glycine-evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the glycine-evoked currents in the absence and presence of strychnine.

-

Calculate the percentage of inhibition caused by strychnine.

-

To determine the IC50 of strychnine, perform a concentration-response experiment with varying concentrations of strychnine against a fixed concentration of glycine.

-

Visualizations

Signaling Pathway of Glycine and its Antagonism by Strychnine

Caption: Glycine binding to its receptor opens a chloride channel, leading to neuronal inhibition. Strychnine competitively blocks this binding.

Experimental Workflow for Characterizing Strychnine's Antagonism

References

- 1. Glycine receptor - Wikipedia [en.wikipedia.org]

- 2. Glycine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine potentiates strychnine-induced convulsions: role of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. A patch-clamp study of GABA- and strychnine-sensitive glycine-activated currents in post-natal tissue-cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Strychnine-sensitive glycine receptors in cultured primary neurons from rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

strychnine sulfate's role in studying synaptic inhibition

An In-depth Technical Guide on the Role of Strychnine (B123637) Sulfate (B86663) in Studying Synaptic Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Synaptic inhibition is a fundamental process in the central nervous system (CNS) responsible for shaping neuronal communication, preventing hyperexcitability, and enabling complex information processing. The amino acid glycine (B1666218) is a major inhibitory neurotransmitter, primarily in the spinal cord and brainstem, that exerts its effects by activating ligand-gated chloride channels known as glycine receptors (GlyRs). For over a century, the alkaloid strychnine, and its salt form strychnine sulfate, has been an indispensable pharmacological tool for elucidating the mechanisms of glycinergic inhibition.[1][2][3] Its high affinity and specificity as a competitive antagonist of the GlyR have allowed researchers to isolate, characterize, and study the physiological and pathological roles of this critical inhibitory system.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of strychnine, presents quantitative data on its interaction with GlyRs, and details key experimental protocols where it is employed to dissect the components of synaptic inhibition.

Mechanism of Action: Competitive Antagonism at the Glycine Receptor

Strychnine functions as a potent and selective competitive antagonist at strychnine-sensitive glycine receptors.[4][5] GlyRs are pentameric ligand-gated ion channels that, upon binding glycine, open an integral pore permeable to chloride ions (Cl⁻).[1][3] The subsequent influx of Cl⁻ hyperpolarizes the postsynaptic neuron, increasing the threshold for firing an action potential and thus producing an inhibitory effect.[1]

Strychnine binds noncovalently to a site on the GlyR α-subunit that overlaps with the glycine binding site.[1][6] By occupying this site, strychnine prevents glycine from binding and activating the channel. This blockade of inhibitory glycinergic currents leads to a state of disinhibition, where motor neurons are more easily activated by excitatory neurotransmitters.[1] This mechanism is the basis for strychnine's convulsant effects and its utility in research; by removing the glycinergic "brakes" on a neural circuit, its underlying excitatory framework and the specific role of glycinergic transmission can be studied.[4][7]

Quantitative Data: Receptor Binding and Efficacy

The interaction between strychnine and the glycine receptor has been extensively quantified, providing a solid basis for its use in experimental design. Radioligand binding assays, typically using tritiated strychnine ([³H]strychnine), have been pivotal in determining the affinity and density of glycine receptors in various CNS regions.[8][9][10]

| Parameter | Value | Species/Tissue | Comments | Reference |

| K_D (Strychnine) | 1 - 10 nM | Mammalian Spinal Cord | High-affinity binding characteristic of GlyR antagonism. | |

| Affinity Constant (K_i) (Strychnine) | 0.03 µM (30 nM) | Rat Spinal Cord Synaptic Membranes | Determined from displacement of [³H]strychnine. | [8][10] |

| Affinity Constant (K_i) (Glycine) | 10 µM | Rat Spinal Cord Synaptic Membranes | Glycine's affinity for displacing [³H]strychnine. | [8][10] |

| Effective Concentration (In Vitro) | 0.3 - 1.0 µM | Rat Brainstem, Cerebellum | Concentration for selective blockade of GlyR-mediated currents in electrophysiology. | [11][12] |

| Effective Concentration (In Vitro) | 0.5 µM | Rat Medullary Dorsal Horn | Used to pharmacologically isolate GABA_A receptor-mediated currents. | [13] |

| Effective Concentration (In Vivo) | 2 mg/kg (i.p.) | Mouse | Lethal dose used in toxicity studies to test antidotes. |

Experimental Protocols and Applications

This compound's primary role is as a selective tool to identify and block glycinergic inhibitory pathways, allowing for their functional characterization.

Differentiating Glycinergic and GABAergic Synaptic Currents

In many CNS regions, fast synaptic inhibition is mediated by both glycine and GABA, acting on GlyRs and GABA_A receptors (GABA_ARs), respectively. Because both receptor types are chloride channels, the resulting inhibitory postsynaptic currents (IPSCs) can be difficult to distinguish without pharmacology. Strychnine is used in concert with a selective GABA_AR antagonist, such as bicuculline (B1666979) or gabazine, to pharmacologically dissect the two components.

Protocol 4.1.1: Ex Vivo Electrophysiology

This protocol outlines the whole-cell patch-clamp recording from a neuron in an acute brain slice to separate GABAergic and glycinergic IPSCs.

-

Slice Preparation:

-

Anesthetize the animal (e.g., rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated cutting solution (e.g., a glycerol-based ACSF).[14][15]

-

Rapidly dissect the brain and mount it for slicing on a vibratome.

-

Prepare acute slices (e.g., 200-300 µm thickness) in the ice-cold cutting solution.[14]

-

Transfer slices to a holding chamber with standard ACSF, bubbled with 95% O₂/5% CO₂, and allow them to recover at 35°C for 30 minutes, then at room temperature for at least 1 hour.[14]

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope, continuously perfused with oxygenated ACSF.

-

Establish a whole-cell voltage-clamp recording from a target neuron. Use an internal solution with a high chloride concentration to make inhibitory currents inward and easier to measure.

-

Hold the neuron at a potential of -70 mV.

-

-

Pharmacological Dissection:

-

Baseline Recording: Record spontaneous IPSCs for 5-10 minutes to establish a stable baseline. These represent the sum of GABAergic and glycinergic events.

-

Isolate Glycinergic IPSCs: Perfuse the slice with ACSF containing a GABA_AR antagonist (e.g., 10 µM bicuculline).[12][13] After 5-10 minutes of wash-in, the remaining IPSCs are mediated exclusively by GlyRs.

-

Confirm Glycinergic Component: To the bicuculline-containing ACSF, add a GlyR antagonist (e.g., 0.5-1 µM this compound).[12][13] After wash-in, all sIPSCs should be abolished, confirming the identity of the previously recorded glycinergic currents.

-

-

Data Analysis:

-

Detect and measure the frequency, amplitude, and kinetics (decay time) of IPSCs in each condition.

-

The characteristics of the GABAergic component can be inferred by subtracting the averaged glycinergic currents from the baseline total currents.

-

Characterizing Glycine Receptors with Radioligand Binding

[³H]Strychnine binding assays are a classic biochemical method to quantify GlyR density and study the affinity of other compounds for the receptor.

Protocol 4.2.1: [³H]Strychnine Binding Assay

-

Synaptic Membrane Preparation:

-

Homogenize fresh or frozen CNS tissue (e.g., spinal cord, brainstem) in a cold buffer (e.g., 0.32 M sucrose).

-

Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).

-

Lyse the synaptosomes via osmotic shock in a hypotonic buffer and centrifuge at high speed to pellet the synaptic membranes.

-

Wash the membrane pellet multiple times to remove endogenous ligands. Resuspend in the final assay buffer.

-

-

Binding Reaction:

-

In reaction tubes, combine the synaptic membrane preparation with a known concentration of [³H]strychnine (e.g., 1-5 nM).

-

For total binding , incubate membranes with only [³H]strychnine.

-

For non-specific binding , incubate membranes with [³H]strychnine plus a high concentration of a competing, non-labeled ligand (e.g., 1 mM glycine or 100 µM unlabeled strychnine).

-

Incubate all tubes at a controlled temperature (e.g., 4°C) for a set time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass-fiber filters, which trap the membranes.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

For saturation binding experiments (using increasing concentrations of [³H]strychnine), Scatchard analysis can be used to determine the maximal binding capacity (B_max) and the dissociation constant (K_D).

-

For competition binding experiments (using a fixed concentration of [³H]strychnine and varying concentrations of an unlabeled competitor), the IC50 can be determined and converted to an inhibition constant (K_i).

-

Conclusion

This compound, despite its toxicity, remains a cornerstone tool in neuroscience research. Its high-affinity and selective antagonism of glycine receptors provide a reliable method for investigating the fundamental properties of synaptic inhibition.[3] From defining the distribution of glycine receptors in the CNS through binding studies to pharmacologically isolating glycinergic currents in complex circuits, strychnine allows researchers to probe the function of these inhibitory synapses with precision. The quantitative data and established protocols associated with its use continue to make this compound an essential compound in the arsenal (B13267) of neurophysiologists, pharmacologists, and drug development professionals studying motor control, sensory processing, and neurological disorders involving imbalances in synaptic inhibition.

References

- 1. Strychnine - Wikipedia [en.wikipedia.org]

- 2. [Strychnine, in The Mysterious Affair at Styles: Blocking Glycinergic Synaptic Transmission] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strychnine (PIM 507) [inchem.org]

- 5. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synapse - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. GABA and glycine co-release optimizes functional inhibition in rat brainstem motoneurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABAA and Glycine Receptor-Mediated Inhibitory Synaptic Transmission onto Adult Rat Lamina IIi PKCγ-Interneurons: Pharmacological but Not Anatomical Specialization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. protocols.io [protocols.io]

historical use of strychnine in medical science

An In-depth Technical Guide on the Historical Use of Strychnine (B123637) in Medical Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strychnine, a highly toxic alkaloid derived from the seeds of the Strychnos nux-vomica tree, occupies a paradoxical position in the annals of medical science.[1][2] While notorious for its lethality, it was once a widely prescribed therapeutic agent from the 19th through to the mid-20th century. This technical guide provides a comprehensive overview of the historical medical applications of strychnine, detailing its formulations, dosages, and the experimental understanding of its mechanism of action during its period of therapeutic use. Quantitative data from historical sources are summarized, and key experimental methodologies are described to offer a thorough perspective for researchers, scientists, and drug development professionals on this once-prominent pharmaceutical.

Introduction

First isolated in 1818, strychnine was readily adopted into the medical pharmacopeia of the 19th century.[3] Its potent physiological effects, primarily as a central nervous system stimulant, led to its application for a wide array of ailments, ranging from paralysis to use as a general tonic.[1][4] This guide will explore the historical context of its use, the scientific rationale of the time, and the eventual decline of its therapeutic applications due to its narrow therapeutic index and high toxicity.[5]

Mechanism of Action: A Historical Perspective

Early medical practitioners observed strychnine's dramatic effects on muscle contraction and reflex activity.[3] By the late 19th and early 20th centuries, experimental studies began to elucidate its mechanism of action. It was understood that strychnine's primary site of action was the spinal cord, where it was found to increase reflex excitability.[3]

Modern understanding confirms that strychnine is a potent, competitive antagonist of the inhibitory neurotransmitter glycine (B1666218) at its receptors, primarily on motor neurons in the spinal cord.[2][3] Glycine binding to its receptor normally causes an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire. By blocking these receptors, strychnine disinhibits motor neurons, leading to exaggerated reflex responses and generalized muscle contractions.[3]

Historical Therapeutic Applications and Dosages

Strychnine was employed in a variety of therapeutic contexts, with dosages and formulations varying considerably. The following sections detail its primary historical uses.

Central Nervous System Stimulant

As a general stimulant, strychnine was used to combat fatigue and was even used by athletes as a performance-enhancing drug.[3][6][7] It was also a common ingredient in tonics intended to improve overall health and vitality.

Treatment for Paralysis and Motor Dysfunction

One of the most common historical applications of strychnine was in the treatment of various forms of paralysis, including those resulting from stroke or other neurological conditions.[4] The rationale was to stimulate the affected nerves and muscles.

Respiratory and Circulatory Stimulant

Strychnine was also used as a respiratory and circulatory stimulant, particularly in cases of collapse or poisoning by depressant substances.[1][8]

Treatment for Amblyopia (Lazy Eye)

Historical medical literature describes the use of strychnine in the treatment of amblyopia, with the aim of stimulating the optic nerve and improving vision.

Quantitative Data from Historical Sources

The following tables summarize the dosages and formulations of strychnine and its preparations as documented in historical medical texts. It is crucial to note that these dosages are not safe by modern standards and are presented for historical and informational purposes only.

Table 1: Historical Dosages of Strychnine and its Salts

| Condition | Preparation | Dosage | Source |

| General Debility/Tonic | Strychnine Sulphate | 1/60 to 1/20 grain (approx. 1-3 mg) | King's American Dispensatory, 1898 |

| Paralysis | Strychnine | 1/30 to 1/12 grain (approx. 2-5 mg) per day | A Text-Book of Pharmacology & Therapeutics, 1901 |

| Irritable Nervous System | Strychnine | Start at 1/24 grain, increase to 1/12 grain | Victorian Era Medicine |

Table 2: Historical Formulations of Nux Vomica and Strychnine

| Formulation | Composition | Historical Use | Source |

| Tincture of Nux Vomica | Extract of Nux Vomica (standardized to contain a specific percentage of alkaloids) dissolved in a mixture of alcohol and water. | General tonic, treatment for impaired spinal energy, paralysis, constipation. | King's American Dispensatory, 1898 |

| Compound Tincture of Strychnine | Strychnine, distilled water, alcohol, acetic acid, and compound tincture of cardamom. | Similar to Tincture of Nux Vomica. | King's American Dispensatory, 1898 |

| Pills of Strychnine | Strychnine salt mixed with an inert binder and formed into pills. | A common method for oral administration. | Victorian Era Medicine |

| Topical Solution | Strychnine mixed with dilute sulphuric acid and glycerin. | Applied to paralyzed limbs or along the spinal cord. | Victorian Era Medicine |

Table 3: Toxic and Lethal Doses of Strychnine (Historical Data)

| Dose Type | Amount | Notes | Source |

| Minimum Lethal Dose (Adult) | 30-120 mg | Oral ingestion. | Wikipedia |

| Generally Fatal Dose | 60-100 mg | Death typically occurs within 1-2 hours. | Wikipedia |

| Reported Fatal Dose | As low as 32 mg (1/2 grain) | Demonstrates the high toxicity and variability in individual response. | Strychnine poisoning: a case report |

Historical Experimental Protocols

The understanding of strychnine's physiological effects was built upon a foundation of animal experimentation, primarily in the late 19th and early 20th centuries. These studies, while not meeting modern ethical standards, were pivotal in elucidating the compound's mechanism of action.

Nerve-Muscle Preparation Studies

Objective: To observe the effect of strychnine on nerve and muscle tissue.

Methodology:

-

A nerve-muscle preparation, typically from a frog's leg (gastrocnemius muscle and sciatic nerve), would be dissected and mounted in a chamber.

-

The nerve would be stimulated with electrical impulses of varying intensity and frequency, and the resulting muscle contractions would be recorded on a kymograph (a rotating drum with smoked paper).

-

A solution of strychnine of a known concentration would be applied to the preparation.

-

The effects on muscle twitch height, tetanus (sustained contraction), and nerve excitability would be observed and recorded.

In Vivo Studies on Spinal Reflexes

Objective: To investigate the effect of strychnine on reflex actions in a living animal.

Methodology:

-

An animal, often a cat or rabbit, would be anesthetized.

-

The spinal cord would be exposed to allow for the application of strychnine and the recording of nerve impulses.

-

A peripheral nerve would be stimulated to elicit a reflex response (e.g., the flexion reflex).

-

The electrical activity of motor neurons in the spinal cord would be recorded before and after the administration of strychnine.

-

Observations would focus on the enhancement of reflex responses and the appearance of spontaneous, convulsive activity.

Visualizations

Signaling Pathway of Strychnine's Action

Caption: Strychnine's antagonistic action on glycine receptors.

Experimental Workflow for Nerve-Muscle Preparation

Caption: Historical workflow for nerve-muscle experiments with strychnine.

Decline in Medical Use and Legacy

The therapeutic use of strychnine began to wane in the mid-20th century as its significant risks became increasingly apparent and safer alternatives were developed. The very narrow margin between a therapeutic and a toxic or lethal dose made its clinical use fraught with danger.[5] Today, strychnine has no accepted medical use in humans and is primarily known as a potent poison and a tool in neuroscience research to study the glycine receptor.[8]

Conclusion

The history of strychnine in medicine serves as a compelling case study in the evolution of pharmacology and therapeutics. Its journey from a widely used remedy to a substance of toxicological and research interest highlights the critical importance of the therapeutic index and the continuous search for safer and more effective medicines. For modern drug development professionals, the story of strychnine underscores the necessity of rigorous preclinical and clinical evaluation to ensure patient safety.

References

- 1. Strychnine Intoxication: A Case Report | Lages | Journal of Medical Cases [journalmc.org]

- 2. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Strychnine - Wikipedia [en.wikipedia.org]

- 4. Victorian Era Medicine: Strychnine | Author VL McBeath [valmcbeath.com]

- 5. A Textbook of the pharmacology and therapeutics, or the Action of drugs in ... - Arthur Robertson Cushny - Google Books [books.google.com]

- 6. mq.edu.au [mq.edu.au]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

Unmasking Neural Blueprints: A Technical Guide to Strychnine Sulfate in Neuronal Circuit Mapping

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of strychnine (B123637) sulfate (B86663) as a powerful pharmacological tool for the dissection of neuronal circuits. By selectively antagonizing inhibitory glycinergic transmission, strychnine facilitates the functional mapping of excitatory and disinhibitory pathways, revealing the intricate architecture of the nervous system. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to inform the design and execution of robust circuit mapping studies.

Core Principles: The Role of Strychnine in Disinhibition

Strychnine is a potent and selective competitive antagonist of the glycine (B1666218) receptor (GlyR), a ligand-gated chloride ion channel.[1][2] In the central nervous system, particularly the spinal cord, brainstem, and retina, glycine acts as a primary inhibitory neurotransmitter.[1] Upon binding to postsynaptic GlyRs, glycine mediates the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.

By binding to the same site as glycine on the GlyR, strychnine prevents this inhibitory signaling.[3] This blockade of inhibition, often referred to as "disinhibition," effectively unmasks underlying excitatory connections that may otherwise be suppressed. This principle is the cornerstone of its use in neuronal circuit mapping, allowing researchers to isolate and characterize excitatory pathways.

Mechanism of Action at the Glycinergic Synapse

The signaling pathway at a typical glycinergic synapse and the antagonistic action of strychnine are depicted below.

References

The Dual Facets of a Classic Antagonist: A Technical Guide to the Basic Research Applications of Strychnine Sulfate in Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strychnine (B123637), a potent alkaloid derived from the seeds of the Strychnos nux-vomica tree, has a long and storied history, transitioning from a historical medicinal agent to a pivotal tool in the field of neuropharmacology.[1] Its primary mechanism of action lies in its potent and selective competitive antagonism of the glycine (B1666218) receptor, a ligand-gated chloride channel crucial for inhibitory neurotransmission, predominantly in the spinal cord and brainstem.[2][3][4] This specific action has rendered strychnine sulfate (B86663) an indispensable compound for the fundamental study of the central nervous system. This technical guide provides an in-depth overview of the core basic research applications of strychnine sulfate, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Application 1: Elucidating the Glycine Receptor and its Signaling Pathway

Strychnine's high affinity and specificity for the glycine receptor have made it an invaluable radioligand for receptor characterization, quantification, and localization studies.[5][6] The use of radiolabeled strychnine, such as [³H]strychnine, has been instrumental in defining the distribution of glycine receptors in the central nervous system and in understanding the molecular interactions between ligands and the receptor.[5][7]

Glycine Receptor Signaling Pathway

The binding of the inhibitory neurotransmitter glycine to its receptor normally leads to the influx of chloride ions, causing hyperpolarization of the postsynaptic membrane and thus reducing neuronal excitability. Strychnine competitively blocks this binding, preventing the channel from opening and thereby disinhibiting the neuron, leading to a state of hyperexcitability.

References

- 1. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Strychnine-sensitive glycine receptors depress hyperexcitability in rat dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine potentiates strychnine-induced convulsions: role of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Binding of [3H]glycine, [3H]beta-alanine and [3H]strychnine in cultured rat spinal cord and brain stem - PubMed [pubmed.ncbi.nlm.nih.gov]

Strychnine Sulfate's Interaction with Glycine Receptors: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of strychnine (B123637) sulfate (B86663) to glycine (B1666218) receptors (GlyRs). Strychnine, a potent antagonist of GlyRs, has been a pivotal tool in the study of the inhibitory glycinergic system. Understanding its interaction with GlyRs at a molecular level is crucial for neuroscience research and the development of novel therapeutics targeting this system. This document synthesizes key quantitative data, details common experimental protocols, and illustrates the underlying molecular and experimental processes.

Quantitative Analysis of Strychnine-GlyR Interactions

The binding of strychnine to glycine receptors is characterized by high affinity. This interaction can be quantified through several parameters, including the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). The kinetics of this binding are defined by the association rate constant (kon) and the dissociation rate constant (koff).

Binding Affinity Data

The following table summarizes the reported binding affinity values for strychnine and the endogenous agonist, glycine, to glycine receptors. These values have been determined primarily through radioligand binding assays.

| Ligand | Parameter | Value | Species/Tissue | Receptor Subtype(s) | Reference |

| Strychnine | Kd | 30 nM | Rat Spinal Cord | Not Specified | [1][2][3] |

| Strychnine | Kd | 98 nM | Zebrafish α1 (recombinant) | α1 | |

| Strychnine | IC50 | 11 µM | Rat Spinal Cord/Brainstem | Not Specified | |

| Glycine | Ki | 10 µM | Rat Spinal Cord | Not Specified | [1][2][3] |

Note: Kd (dissociation constant) represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity. Ki (inhibition constant) is a measure of the affinity of a competitive inhibitor. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required to inhibit 50% of a biological or biochemical function.

Binding Kinetics Data

The kinetics of strychnine binding to glycine receptors have been investigated, revealing a rapid association and a slower dissociation. The following table presents the available kinetic parameters.

| Ligand | Parameter | Value | Temperature | Species/Tissue | Method | Reference |

| Strychnine | kon (k1) | 0.6 x 10⁷ M⁻¹s⁻¹ | 4°C | Rat Spinal Cord | Radioligand Binding | |

| Strychnine | koff (k-1) | 0.089 min⁻¹ | 4°C | Rat Spinal Cord | Radioligand Binding |

Note: kon (association rate constant) describes the rate at which the ligand binds to the receptor. koff (dissociation rate constant) describes the rate at which the ligand-receptor complex dissociates. It is important to note that the association and dissociation constants presented here were determined at the same temperature, providing a more cohesive kinetic profile.

Experimental Protocols

The characterization of strychnine's binding to GlyRs relies on a variety of experimental techniques. Below are detailed methodologies for commonly employed assays.

[³H]Strychnine Radioligand Binding Assay

This assay is a classic method to quantify the binding of strychnine to glycine receptors in native tissue preparations.

Objective: To determine the affinity (Kd) and density (Bmax) of strychnine binding sites on GlyRs.

Materials:

-

Tissue source rich in GlyRs (e.g., rat spinal cord)

-

[³H]Strychnine (radioligand)

-

Unlabeled strychnine sulfate

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize the tissue (e.g., spinal cord) in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

Set up assay tubes containing a fixed amount of membrane protein.

-

For saturation binding experiments, add increasing concentrations of [³H]strychnine.

-

For competition binding experiments, add a fixed concentration of [³H]strychnine and increasing concentrations of unlabeled strychnine or a test compound.

-

To determine non-specific binding, include a set of tubes with a high concentration of unlabeled strychnine (e.g., 10 µM).

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the concentration of [³H]strychnine and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Scintillation Proximity Assay (SPA)

SPA is a homogeneous binding assay that does not require a separation step, making it suitable for high-throughput screening.

Objective: To measure the real-time binding of strychnine to GlyRs.

Materials:

-

Purified GlyRs

-

[³H]Strychnine

-

SPA beads (e.g., wheat germ agglutinin-coated for capturing glycosylated receptors)

-

Assay buffer

-

Microplate scintillation counter

Procedure:

-

Assay Setup:

-

In a microplate well, combine the purified GlyRs, SPA beads, and [³H]strychnine in the assay buffer.

-

The GlyRs bind to the SPA beads.

-

-

Detection:

-

When [³H]strychnine binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant within the bead, producing light.

-

Unbound [³H]strychnine in the solution is too far away to excite the beads, and its radioactive decay is not detected.

-

The light emission is measured in real-time using a microplate scintillation counter.

-

-

Data Analysis:

-

The intensity of the light signal is directly proportional to the amount of bound radioligand.

-

Kinetic parameters (kon and koff) can be determined by monitoring the signal over time during association and dissociation phases.

-

Electrophysiological Recording

This functional assay measures the effect of strychnine on GlyR channel activity in response to glycine.

Objective: To characterize the antagonistic effect of strychnine on glycine-induced currents.

Materials:

-

Cells expressing GlyRs (e.g., Xenopus oocytes, HEK293 cells, or primary neurons)

-

Patch-clamp or two-electrode voltage-clamp setup

-

External and internal recording solutions

-

Glycine

-

This compound

Procedure:

-

Cell Preparation:

-

Prepare the cells expressing GlyRs for electrophysiological recording.

-

-

Recording:

-

Establish a whole-cell patch-clamp or two-electrode voltage-clamp recording configuration.

-

Apply glycine to the cell to elicit an inward chloride current (at a holding potential more positive than the chloride equilibrium potential).

-

Co-apply or pre-apply strychnine with glycine to observe the inhibition of the glycine-induced current.

-

Perform dose-response experiments by applying a fixed concentration of glycine with varying concentrations of strychnine to determine the IC50 of the block.

-

-

Data Analysis:

-

Measure the peak amplitude of the glycine-induced currents in the absence and presence of strychnine.

-

Plot the percentage of inhibition against the log concentration of strychnine to generate a dose-response curve and calculate the IC50.

-

Visualizing Strychnine-GlyR Interactions and Experimental Workflows

Graphical representations are essential for understanding the complex biological processes and experimental procedures involved in studying strychnine's interaction with GlyRs.

Glycine Receptor Signaling Pathway

The following diagram illustrates the basic signaling mechanism of the glycine receptor and the antagonistic action of strychnine.

Caption: Glycine receptor signaling and strychnine antagonism.

Experimental Workflow: [³H]Strychnine Radioligand Binding Assay

This diagram outlines the key steps involved in a typical radioligand binding assay to study strychnine-GlyR interactions.

Caption: Workflow for a [³H]strychnine radioligand binding assay.

Logical Relationship: Competitive Antagonism

This diagram illustrates the principle of competitive antagonism by strychnine at the glycine receptor.

References

The Effect of Strychnine Sulfate on Motor Neuron Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strychnine (B123637), a highly toxic alkaloid derived from the seeds of the Strychnos nux-vomica tree, has long been recognized for its potent convulsant effects. Its mechanism of action centers on the nervous system, specifically targeting inhibitory neurotransmission. This technical guide provides an in-depth analysis of the effects of strychnine sulfate (B86663) on motor neuron excitability, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. Understanding the precise molecular interactions of strychnine is crucial for research into synaptic inhibition, motor control, and the development of novel therapeutics for neurological disorders.

Core Mechanism of Action: Antagonism of Glycine (B1666218) Receptors

Strychnine sulfate's primary effect on motor neuron excitability stems from its role as a competitive antagonist of ionotropic glycine receptors (GlyRs).[1][2] Glycine is the principal inhibitory neurotransmitter in the spinal cord and brainstem, responsible for tempering neuronal activity.[1] When glycine binds to its receptor on the postsynaptic membrane of a motor neuron, it opens a chloride ion channel, leading to an influx of chloride ions (Cl-).[3] This influx hyperpolarizes the neuron's membrane, making it less likely to fire an action potential in response to excitatory stimuli. By competitively binding to the same site as glycine, strychnine prevents this inhibitory signaling cascade, resulting in a state of disinhibition.[1][2] Consequently, motor neurons become hyperexcitable, leading to the characteristic muscle spasms and convulsions associated with strychnine poisoning.[2]

Quantitative Data on Strychnine's Effects

The following tables summarize the available quantitative data on the effects of this compound on various aspects of motor neuron function.

| Parameter | Organism/Preparation | Strychnine Concentration | Observed Effect | Reference |

| Glycine-Stimulated 36Cl- Uptake | Membrane vesicles from adult mouse spinal cord and brainstem | IC50: 0.4 µM | Inhibition of glycine-stimulated chloride uptake. | [4] |

| Spontaneous Neuronal Activity | Murine spinal cord cell cultures | 5-20 nM | Increased multichannel bursting. | [5] |

| > 5 µM | Regular, coordinated bursting. | [5] | ||

| Voltage-Dependent Ca2+ Current (ICa) | Aplysia and frog ganglion neurons | 1-10 µM (threshold) | Decrease in ICa. | [6] |

| 100 µM (Aplysia) | Reduction of ICa to approximately 50% of control. | [6] |

Signaling Pathways

Glycinergic Inhibition at the Postsynaptic Membrane

The following diagram illustrates the normal process of glycinergic inhibition at a synapse on a motor neuron and how strychnine disrupts this process.

Caption: Glycinergic inhibition and its disruption by strychnine.

Role of Renshaw Cells in Recurrent Inhibition

Renshaw cells are inhibitory interneurons in the spinal cord that play a crucial role in a negative feedback loop known as recurrent inhibition. This mechanism helps to modulate the firing rate of motor neurons.

Caption: The Renshaw cell circuit for recurrent inhibition and the site of strychnine action.

Glycine Receptor Clustering via Gephyrin

The proper localization and clustering of glycine receptors at the postsynaptic membrane is critical for efficient inhibitory neurotransmission. This process is mediated by the scaffolding protein gephyrin.

Caption: Gephyrin-mediated clustering of glycine receptors at the postsynaptic membrane.

Experimental Protocols

Intracellular Recording from Spinal Motor Neurons in vivo (Cat)

This protocol is adapted from studies investigating the effects of strychnine on the membrane properties of spinal motor neurons in cats.[7][8]

1. Animal Preparation:

- Anesthetize an adult cat with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).

- Perform a laminectomy to expose the lumbar spinal cord.

- Mount the animal in a stereotaxic frame to ensure stability.

- Maintain body temperature, respiration, and other physiological parameters within normal ranges.

2. Electrode Preparation:

- Pull glass microelectrodes to a fine tip (resistance of 5-15 MΩ).

- Fill the microelectrodes with a suitable electrolyte solution (e.g., 3 M KCl or K-citrate).

3. Intracellular Recording:

- Carefully advance the microelectrode into the ventral horn of the spinal cord.

- Identify motor neurons based on their antidromic activation from the corresponding ventral root or muscle nerve.

- Once a stable intracellular recording is achieved (resting membrane potential more negative than -50 mV and action potential amplitude > 60 mV), record baseline membrane properties (resting potential, input resistance, action potential characteristics).

4. Strychnine Application:

- Administer this compound systemically (intravenously) or locally via microiontophoresis.

- Systemic Administration: Infuse a solution of this compound at a controlled rate to achieve the desired plasma concentration.

- Microiontophoresis/Juxtacellular Application: Use a multi-barreled micropipette with one barrel for recording and another containing a strychnine solution (e.g., 10 mM in saline, pH adjusted). Eject strychnine using controlled current pulses.[9][10][11][12]

5. Data Acquisition and Analysis:

- Continuously record the membrane potential and firing activity of the motor neuron before, during, and after strychnine application.

- Analyze changes in resting membrane potential, input resistance, firing rate, and the amplitude and frequency of spontaneous and evoked IPSPs.

Whole-Cell Voltage-Clamp Recording from Spinal Cord Slices (Rodent)

This protocol allows for a more controlled investigation of the effects of strychnine on synaptic currents in motor neurons.[13][14]

1. Slice Preparation:

- Anesthetize a rodent (e.g., rat or mouse) and perform a rapid decapitation.

- Quickly dissect the spinal cord and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

- Embed the spinal cord in agar (B569324) and cut transverse slices (300-400 µm thick) using a vibratome.

- Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

2. Recording Setup:

- Transfer a single slice to a recording chamber on the stage of an upright microscope equipped with DIC optics.

- Continuously perfuse the slice with oxygenated aCSF at a controlled rate.

- Pull patch pipettes from borosilicate glass (resistance 3-6 MΩ) and fill them with an appropriate intracellular solution.

3. Whole-Cell Recording:

- Identify motor neurons in the ventral horn based on their large size and location.

- Approach a target neuron with the patch pipette and establish a giga-ohm seal.

- Rupture the membrane to achieve the whole-cell configuration.

- Switch to voltage-clamp mode and hold the neuron at a specific membrane potential (e.g., -70 mV).

4. Strychnine Application:

- Dissolve this compound in the aCSF to the desired concentration.

- Apply the strychnine-containing aCSF to the slice via the perfusion system.

5. Data Acquisition and Analysis:

- Record spontaneous and evoked inhibitory postsynaptic currents (IPSCs) before and during strychnine application.

- Analyze changes in the amplitude, frequency, and decay kinetics of the IPSCs to quantify the effect of strychnine on glycinergic transmission.

36Cl- Flux Assay in Membrane Vesicles

This biochemical assay provides a functional measure of glycine receptor activity and its inhibition by strychnine.[4]

1. Membrane Vesicle Preparation:

- Homogenize spinal cord and brainstem tissue from adult mice in a suitable buffer.

- Centrifuge the homogenate at low speed to remove nuclei and large debris.

- Pellet the membrane fraction by high-speed centrifugation.

- Resuspend the pellet to obtain a preparation of membrane vesicles.

2. Chloride Uptake Assay:

- Pre-incubate the membrane vesicles in a buffer containing 36Cl-.

- Initiate chloride uptake by adding glycine at various concentrations.

- After a short incubation period (e.g., 10 seconds), rapidly filter the reaction mixture to separate the vesicles from the external solution.

- To test the effect of strychnine, pre-incubate the vesicles with varying concentrations of strychnine before the addition of glycine.

3. Data Analysis:

- Quantify the amount of 36Cl- retained by the vesicles using liquid scintillation counting.

- Determine the EC50 for glycine-stimulated uptake and the IC50 for strychnine inhibition by fitting the data to a dose-response curve.

Conclusion

This compound exerts its profound effects on motor neuron excitability through the competitive antagonism of glycine receptors, primarily in the spinal cord. This action blocks the crucial inhibitory influence of glycine, leading to a state of disinhibition and subsequent motor neuron hyperexcitability. The quantitative data, though limited in some areas, clearly demonstrates the potent inhibitory effect of strychnine on glycine receptor function. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced effects of this classic neurotoxin. A thorough understanding of the strychnine-glycine receptor interaction continues to be invaluable for elucidating the fundamental principles of synaptic inhibition and for the development of targeted therapies for neurological disorders characterized by imbalances in neuronal excitability.

References

- 1. A pharmacological study of Renshaw cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The Glycine Synaptic Receptor: Evidence That Strychnine Binding Is Associated with the Ionic Conductance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of glycine receptor function by radioactive chloride uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strychnine analysis with neuronal networks in vitro: extracellular array recording of network responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strychnine decreases the voltage-dependent Ca2+ current of bothAplysia and frog ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strychnine: its action on spinal motoneurons of cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of strychnine on membrane properties of spinal motoneurons in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Loose-Patch-Juxtacellular Labeling of Cerebellar Neurons in Mice | Springer Nature Experiments [experiments.springernature.com]

- 11. In vivo patch recordings (whole-cell or juxta-cellular) from task-performing head-fixed mice [protocols.io]

- 12. Loose-patch-juxtacellular recording in vivo--a method for functional characterization and labeling of neurons in macaque V1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Voltage clamp study of cat spinal motoneurons during strychnine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. homepages.gac.edu [homepages.gac.edu]

An In-Depth Technical Guide to Strychnine Sulfate and its Impact on Spinal Cord Reflexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strychnine (B123637), a potent alkaloid neurotoxin, has long served as a critical pharmacological tool for elucidating the fundamental mechanisms of inhibitory neurotransmission within the central nervous system. Its high specificity as a competitive antagonist of the glycine (B1666218) receptor (GlyR) makes it an invaluable agent for studying the role of glycinergic signaling in modulating spinal cord reflexes. This technical guide provides a comprehensive overview of the impact of strychnine sulfate (B86663) on spinal cord reflexes, with a focus on its mechanism of action, detailed experimental protocols for its study, and quantitative data on its effects. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize strychnine as a research tool in the exploration of spinal cord physiology and pathophysiology.

Introduction

The intricate network of neuronal circuits within the spinal cord governs a wide array of motor and sensory functions, with spinal reflexes representing the most fundamental of these processes. The precise regulation of these reflexes is contingent upon a delicate balance between excitatory and inhibitory neurotransmission. A key player in this inhibitory control is the neurotransmitter glycine, which acts primarily in the spinal cord and brainstem.[1][2] Strychnine sulfate, by selectively blocking glycine receptors, disrupts this inhibitory tone, leading to a state of hyperexcitability and exaggerated reflex responses.[3][4] This dramatic effect, while responsible for its toxicity, provides a unique experimental window into the function of glycinergic inhibitory circuits.

Mechanism of Action of this compound

Strychnine's primary molecular target is the ionotropic glycine receptor (GlyR), a ligand-gated chloride ion channel.[3][5] In the resting state, the binding of glycine to its receptor on the postsynaptic membrane of a neuron, typically a motor neuron, causes the channel to open, allowing an influx of chloride ions (Cl-).[1][6] This influx hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential in response to excitatory stimuli. This process is known as postsynaptic inhibition.

Strychnine acts as a competitive antagonist at the glycine binding site on the GlyR.[3] It binds to the receptor without activating it, thereby preventing glycine from exerting its inhibitory effect. This blockade of inhibition, often referred to as "disinhibition," leads to a state where motor neurons are more easily depolarized by excitatory inputs.[3] Consequently, even minimal sensory stimuli can trigger exaggerated and widespread muscle contractions, a hallmark of strychnine poisoning.[7] The convulsions characteristic of strychnine toxicity are a direct result of this uncontrolled firing of motor neurons within the spinal cord.[7]

One of the key inhibitory circuits in the spinal cord affected by strychnine is the Renshaw cell circuit. Renshaw cells are inhibitory interneurons that are excited by collateral branches of motor neuron axons.[8] Upon activation, Renshaw cells release glycine onto the same and synergistic motor neurons, creating a negative feedback loop that helps to regulate motor neuron firing.[8][9] By blocking the action of glycine released from Renshaw cells, strychnine disrupts this crucial feedback mechanism, contributing to the hyperexcitability of motor neurons.[8]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the action of strychnine on spinal cord reflexes.

Caption: Normal Glycinergic Inhibition at the Synapse.